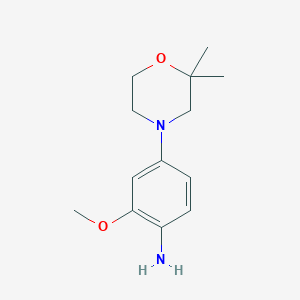

4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline

Description

Properties

IUPAC Name |

4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2)9-15(6-7-17-13)10-4-5-11(14)12(8-10)16-3/h4-5,8H,6-7,9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKORQHDZQJCFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C2=CC(=C(C=C2)N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline, a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. By dissecting its structural components, we will explore its chemical identity, propose a robust synthetic strategy, and delve into the rationale behind its potential applications as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this compound's chemical significance and utility.

Core Chemical Identity and Properties

To effectively work with any chemical entity, a precise understanding of its structure and fundamental properties is paramount. 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline is a molecule that combines three key structural motifs: a methoxy-substituted aniline ring, a morpholine heterocycle, and gem-dimethyl substitution on the morpholine ring.

Structural Identifiers

The unambiguous identification of a chemical compound is crucial for database searches, regulatory submissions, and scientific communication. The standard identifiers for 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline are provided below.

| Identifier | Value | Source |

| SMILES | CC1(CN(CCO1)C2=CC(=C(C=C2)N)OC)C | PubChem[1] |

| InChIKey | MKORQHDZQJCFMT-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The following table summarizes key computed physicochemical properties that are critical for predicting the molecule's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C13H20N2O2 | PubChem[1] |

| Molecular Weight | 236.31 g/mol | PubChem[1] |

| XLogP3 (Predicted) | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

The predicted XLogP3 value of 1.6 suggests a moderate level of lipophilicity, which is often a desirable characteristic for orally bioavailable drugs, as it influences solubility, permeability, and metabolic stability.

Proposed Synthetic Strategy: A Rationale-Driven Approach

Retrosynthetic Analysis

A retrosynthetic approach allows for the logical deconstruction of the target molecule to identify readily available starting materials.

Caption: Proposed workflow for Buchwald-Hartwig synthesis.

Step-by-Step Protocol:

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromo-2-methoxyaniline (1 equivalent), 2,2-dimethylmorpholine (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (0.05 equivalents), and a suitable phosphine ligand like BINAP (0.08 equivalents). [2]2. Solvent and Base Addition: Add a strong, non-nucleophilic base, such as cesium carbonate (2 equivalents), and an anhydrous aprotic solvent like toluene.

-

Reaction Execution: Degas the reaction mixture and heat it to a temperature typically between 80-110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the C-N bond. [3]* Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the Pd(0) active catalyst, which would render it inactive.

-

Base: A strong, non-nucleophilic base is required to deprotonate the morpholine, making it a more potent nucleophile in the catalytic cycle.

Alternative Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable method, particularly if the aniline ring is activated by a strong electron-withdrawing group, such as a nitro group, in a position ortho or para to a good leaving group (e.g., a halogen). [4] Synthetic Route via SNAr:

Caption: Two-step synthesis via SNAr and reduction.

Step-by-Step Protocol:

-

SNAr Reaction: Combine 1-fluoro-2-methoxy-4-nitrobenzene (1 equivalent), 2,2-dimethylmorpholine (1.2 equivalents), and a mild base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). Heat the mixture to facilitate the substitution reaction. The fluorine atom is an excellent leaving group in SNAr reactions.

-

Isolation of Intermediate: After the reaction is complete, the intermediate, 4-(2,2-dimethylmorpholin-4-yl)-2-methoxy-1-nitrobenzene, can be isolated by pouring the reaction mixture into water and collecting the precipitate.

-

Nitro Group Reduction: The isolated nitro-intermediate is then dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and a reducing agent is added. Common methods include using iron powder in the presence of ammonium chloride or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst. [5]4. Final Product Isolation: After the reduction is complete, the reaction mixture is worked up to remove the catalyst and byproducts, followed by purification to yield the final product.

Trustworthiness of Protocols: Both proposed synthetic routes are based on highly reliable and extensively documented reactions in organic chemistry. The Buchwald-Hartwig amination, in particular, is a Nobel Prize-winning methodology, underscoring its robustness and broad applicability.

Significance in Drug Discovery and Medicinal Chemistry

The structural features of 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline make it a valuable scaffold in drug discovery. The morpholine and methoxyaniline moieties are considered "privileged structures" in medicinal chemistry, as they are frequently found in bioactive molecules and approved drugs. [1][6]

The Role of the Morpholine Moiety

The morpholine ring is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. [7][8]Its presence can:

-

Enhance Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving solubility.

-

Improve Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.

-

Modulate Lipophilicity: It provides a way to fine-tune the overall lipophilicity of a molecule.

-

Act as a Pharmacophore: The morpholine nitrogen can engage in crucial interactions with biological targets. [1]

The Significance of the 2-Methoxyaniline Scaffold

The 2-methoxyaniline scaffold is a key component in a wide range of pharmacologically active compounds, particularly kinase inhibitors. [9][10]The methoxy group can influence the electronic properties of the aniline ring and can also participate in hydrogen bonding with target proteins. The aniline nitrogen serves as a crucial attachment point for building more complex molecular architectures.

Potential Therapeutic Applications

Given the prevalence of the morpholinoaniline and methoxyaniline scaffolds in kinase inhibitors, it is highly probable that derivatives of 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline could be investigated as:

-

Anti-cancer Agents: Many kinase inhibitors targeting pathways involved in cell proliferation, survival, and angiogenesis feature these structural motifs. [9][10][11]* CNS-active Drugs: The morpholine moiety is known to improve brain permeability, making it a valuable component in the design of drugs targeting the central nervous system. [12][13] The gem-dimethyl substitution on the morpholine ring can provide steric hindrance that may influence the binding affinity and selectivity for specific biological targets, while also potentially improving metabolic stability by blocking sites of oxidation.

Conclusion

4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline represents a promising chemical scaffold for the development of novel therapeutic agents. Its core chemical identifiers and properties are well-defined. While a specific synthesis has not been published, robust and reliable synthetic strategies, such as the Buchwald-Hartwig amination and nucleophilic aromatic substitution, can be confidently proposed. The combination of the metabolically stable and solubilizing dimethylmorpholine group with the pharmacologically relevant 2-methoxyaniline core makes this molecule and its derivatives prime candidates for exploration in oncology, neuroscience, and other areas of drug discovery. This guide provides a solid foundation for researchers to embark on the synthesis and investigation of this intriguing compound.

References

-

PubChem. 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline. National Center for Biotechnology Information. [Link]

-

Dandepally, S. R., & Williams, A. L. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 844. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Bavetsias, V., & Large, J. M. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 546-591. [Link]

-

OUCI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

-

Král'ová, V., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 159-165. [Link]

-

Král'ová, V., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed, 23362423. [Link]

-

ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

-

Carbone, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4334-4353. [Link]

-

ResearchGate. Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine. [Link]

-

Carbone, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

RSC Publishing. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

-

PrepChem.com. Synthesis of 4-methoxyaniline. [Link]

-

MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Semantic Scholar. Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. [Link]

-

Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. [Link]

- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. m.youtube.com [m.youtube.com]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 9. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical Properties of 2-methoxy-4-(2,2-dimethylmorpholino)aniline

Forward: This technical guide addresses the physical properties of 2-methoxy-4-(2,2-dimethylmorpholino)aniline. It is important to note that as of the date of this publication, this specific compound is not widely documented in publicly available scientific literature or chemical databases. Consequently, this guide has been constructed by a first-principles approach, leveraging expert analysis of its constituent chemical moieties and data from closely related structural analogs. The methodologies and predicted properties contained herein are based on established principles of physical organic chemistry and are intended to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar novel molecules.

Molecular Structure and Identification

The compound name 2-methoxy-4-(2,2-dimethylmorpholino)aniline dictates a specific molecular architecture. It consists of an aniline core, substituted at position 2 with a methoxy group (-OCH₃) and at position 4 with a 2,2-dimethylmorpholino group. The morpholine ring is attached to the aniline via its nitrogen atom.

Caption: Proposed structure of 2-methoxy-4-(2,2-dimethylmorpholino)aniline.

Predicted Physicochemical Properties

The introduction of two methyl groups on the morpholine ring, compared to its unsubstituted analog 2-methoxy-4-morpholinoaniline, is expected to increase the molecular weight and lipophilicity.

| Property | Predicted Value / Description | Rationale / Analog Data Source |

| Molecular Formula | C₁₃H₂₀N₂O₂ | Based on structural analysis. The analog 2-methoxy-4-morpholinoaniline is C₁₁H₁₆N₂O₂.[1] |

| Molecular Weight | 236.31 g/mol | Calculated from the molecular formula. The analog is 208.26 g/mol .[1] |

| Appearance | Colorless to light yellow or brown solid or viscous oil | Aniline derivatives often darken upon exposure to air and light. The analog is described as a "Sticky Oil to Solid". |

| Melting Point | Expected to be a low-melting solid | The addition of methyl groups can disrupt crystal packing, potentially lowering the melting point relative to a non-methylated analog, or it could increase it due to higher molecular weight. Empirical determination is essential. |

| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the molecular weight and polar functional groups. Direct measurement may lead to decomposition. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, acetone) | The aniline and morpholine moieties provide polarity and sites for hydrogen bonding, but the overall structure with 13 carbons suggests limited aqueous solubility.[2][3] |

| pKa | 4.5 - 5.5 (Predicted) | The amino group on the aniline ring is basic. Its basicity is expected to be similar to other N-alkylanilines, slightly influenced by the electronic effects of the methoxy and morpholino substituents. |

Experimental Protocols for Physical Characterization

For a novel compound, a systematic workflow is required to empirically determine its physical properties.

Caption: Workflow for the physical characterization of a novel compound.

Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range.[4][5]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Initial Determination: Place the capillary in a melting point apparatus and heat at a rapid rate (10-20 °C/min) to determine an approximate melting range.[6]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Solubility Assessment

Causality: Solubility behavior across a range of solvents provides insight into the compound's polarity and the nature of its functional groups, following the principle of "like dissolves like".[7][8]

Protocol:

-

Solvent Selection: Prepare test tubes with 1 mL of various solvents:

-

Procedure: Add approximately 10-20 mg of the compound to each test tube.

-

Observation: Stir or vortex each tube for 30-60 seconds. Observe whether the solid dissolves completely, is partially soluble, or is insoluble.

-

Classification: Based on the results, classify the compound's solubility profile. For 2-methoxy-4-(2,2-dimethylmorpholino)aniline, solubility is expected in 5% HCl due to the basic aniline nitrogen, and in most organic solvents, with limited solubility in water and hexane.[2]

Spectroscopic Data and Interpretation

Spectroscopy provides irrefutable evidence for the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy maps the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.[9][10]

-

¹H NMR (Proton NMR):

-

Aromatic Protons (6.5-7.5 ppm): The protons on the aniline ring will appear in this region. Their splitting patterns (coupling) will confirm their relative positions (ortho, meta, para).

-

-OCH₃ Protons (3.7-4.0 ppm): A sharp singlet corresponding to the three protons of the methoxy group.

-

-NH₂ Protons (3.5-4.5 ppm): A broad singlet for the two amine protons. The chemical shift can be concentration-dependent.[9]

-

Morpholine Protons (~2.5-3.8 ppm): The CH₂ groups of the morpholine ring will appear as multiplets. The protons on the carbons adjacent to the nitrogen will be downfield compared to those adjacent to the oxygen.

-

-CH₃ Protons (~1.2 ppm): A sharp singlet integrating to six protons from the two equivalent methyl groups at the C2 position of the morpholine ring.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (110-155 ppm): Six distinct signals are expected for the carbons of the substituted benzene ring.

-

-OCH₃ Carbon (~55-60 ppm): A single peak for the methoxy carbon.

-

Morpholine Carbons: Signals for the four distinct carbons of the morpholine ring. The carbon bearing the two methyl groups will be a quaternary carbon.

-

-CH₃ Carbons (~25-30 ppm): A single signal for the two equivalent methyl carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[11][12]

-

N-H Stretching (3300-3500 cm⁻¹): Primary amines like aniline show two distinct bands in this region (symmetric and asymmetric stretching).[13]

-

C-H Stretching (2850-3000 cm⁻¹): Absorptions from the alkyl (methyl, morpholine) and aromatic C-H bonds.

-

Aromatic C=C Stretching (1500-1600 cm⁻¹): Characteristic absorptions for the benzene ring.

-

C-N Stretching (1250-1350 cm⁻¹): Aromatic amine C-N stretching appears in this region.[13]

-

C-O-C Stretching (1050-1150 cm⁻¹): A strong, characteristic band for the ether linkages (methoxy and morpholine).[14]

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and providing structural information through fragmentation patterns.[15][16]

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (236.31). According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[16]

-

Key Fragmentation: A prominent fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. For this molecule, fragmentation could occur at the bond between the aniline ring and the morpholine nitrogen, or within the morpholine ring itself, leading to characteristic daughter ions.

Conclusion

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 414960, 2-Methoxy-4-morpholinoaniline. [Link]

-

University of Toronto Scarborough. Solubility of Organic Compounds Lab Manual. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

-

Journal of the American Chemical Society. Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. [Link]

-

ResearchGate. Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. [Link]

-

PubMed. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. [Link]

-

RSC Publishing. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. [Link]

-

University of Calgary. Melting point determination. [Link]

-

J-STAGE. Nuclear Magnetic Resonance in Amino-group of Aniline Derivatives. [Link]

-

Journal of the American Chemical Society. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. [Link]

-

ResearchGate. NMR Spectra of Anilines | Request PDF. [Link]

-

PMC. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

PubMed. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. [Link]

-

PubMed. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. [Link]

-

Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]

-

ResearchGate. Chemical structures of various morpholine containing natural and synthetic compounds. [Link]

-

National Institute of Standards and Technology. Morpholine - NIST WebBook. [Link]

-

ResearchGate. 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. [Link]

-

MDPI. Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. [Link]

-

Journal of Materials and Environmental Science. Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. [Link]

-

Taylor & Francis Online. Thermodynamic, transport and spectral studies (FTIR) for some binary liquid mixtures of morpholine with isopropyl acetate, N-methylformamide and 2-propanol at various temperatures. [Link]

-

Oxford Academic. Comparison of carcinogenesis by two isomers of nitroso-2, 6-dimethylmorpholine. [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

JoVE. Video: Mass Spectrometry of Amines. [Link]

-

Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

University of Toronto Scarborough. Solubility Theory. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Unacademy. Determination of Melting Point. [Link]

-

Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]

-

Socratic. How to predict the solubility of an organic compound in different kinds of solvents? [Link]

Sources

- 1. 2-Methoxy-4-morpholinoaniline | C11H16N2O2 | CID 414960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Determination of Melting Point [unacademy.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ws [chem.ws]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]

- 15. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Video: Mass Spectrometry of Amines [jove.com]

Technical Guide: Predicted Safety Profile & Handling of 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline

Executive Summary & Chemical Identity

Status: Novel Chemical Entity (NCE) / Pharmaceutical Intermediate Data Basis: Structure-Activity Relationship (SAR) & Analog Read-Across

This guide provides a comprehensive technical safety profile for 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline . As a specific manufacturer-issued SDS is not publicly available for this distinct intermediate, this document applies the Precautionary Principle , deriving hazards from its structural pharmacophores: the aniline core (specifically o-anisidine derivatives) and the morpholine moiety.

Chemical Identification

| Parameter | Detail |

| Chemical Name | 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline |

| Common Synonyms | 4-(2,2-dimethyl-4-morpholinyl)-2-methoxyaniline; 2-methoxy-4-(2,2-dimethylmorpholino)aniline |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| CAS Number | Not List (Analog Reference: 209960-91-8 for des-dimethyl variant) |

| SMILES | CC1(CN(CCO1)C2=CC(=C(C=C2)N)OC)C |

| Physical State | Solid (Predicted: Off-white to pale brown powder) |

Hazard Identification & Risk Assessment

Derived from analog data (2-methoxy-4-morpholinoaniline, p-anisidine, o-anisidine).

Core Hazard Analysis (Read-Across)

The molecule contains an electron-rich aniline ring substituted with a methoxy group and a morpholine ring.

-

Aniline Moiety: Classically associated with methemoglobinemia (oxidation of hemoglobin), skin sensitization, and potential genotoxicity.

-

Methoxy Substitution: o-Anisidine (2-methoxyaniline) is a Category 1B Carcinogen. While the para-morpholine substitution reduces volatility and alters metabolism, the potential for genotoxic metabolites remains.

-

Morpholine Ring: Generally contributes to eye/skin irritation and increased water solubility compared to lipophilic anilines.

Predicted GHS Classification

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed. |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction. |

| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects.[1] |

| Carcinogenicity | Cat 2 | H351: Suspected of causing cancer (based on o-anisidine substructure). |

| STOT - Repeated | Cat 2 | H373: May cause damage to organs (Blood) through prolonged exposure.[2] |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[3] |

Visualization: Hazard Logic Flow

The following diagram illustrates the structural basis for the predicted hazards.

Caption: Structural decomposition of 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline linking functional groups to predicted toxicological endpoints.

Physicochemical Profiling for R&D

Understanding the physical properties is critical for formulation and assay development.

| Property | Predicted Value | R&D Implication |

| LogP (Octanol/Water) | 1.5 – 2.0 | Moderate lipophilicity; likely cell-permeable. |

| pKa (Basic) | ~5.5 (Aniline), ~7.5 (Morpholine) | Protonated at physiological pH; good solubility in acidic media (0.1N HCl). |

| Solubility | Low in neutral water; High in DMSO/Ethanol. | Stock solutions should be prepared in DMSO (up to 50 mM). |

| Stability | Oxidation sensitive (Aniline). | Store under inert gas (Argon/Nitrogen) at -20°C. Dark storage required. |

Safe Handling & Synthesis Protocols

Core Directive: Treat as a Potent Compound (OEB 3/4) until definitive toxicology data proves otherwise.

Engineering Controls

-

Primary Containment: All weighing and transfer of solids must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

-

Secondary Containment: Reactions involving heating or pressure must use blast shields.

-

Ventilation: Minimum face velocity of 0.5 m/s.

Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of dust/aerosols (Aniline toxicity). |

| Hands | Double Nitrile Gloves (0.11 mm min) | Prevents dermal absorption (common route for anilines). |

| Eyes | Chemical Safety Goggles | Morpholine derivatives are severe eye irritants.[4] |

| Body | Tyvek Lab Coat + Sleeves | Prevents contamination of street clothes. |

Solubilization Protocol (Self-Validating)

Use this protocol to minimize exposure during stock preparation.

-

Calculate: Determine volume of DMSO required for 10 mM stock (e.g., for 10 mg:

mM -

Weigh: Weigh solid into a tared vial inside the hood. Cap immediately.

-

Add Solvent: Inject DMSO through the septum if possible, or open briefly to add solvent.

-

Sonicate: Sonicate for 5 minutes.

-

Visual Check: Solution should be clear. If yellow/brown precipitant remains, vortex. Note: Darkening indicates oxidation.

Emergency Response Procedures

This workflow is designed for laboratory-scale incidents (mg to g scale).

Spillage Response Workflow

Caption: Decision matrix for responding to spills of 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline.

First Aid Measures

-

Inhalation: Remove to fresh air immediately.[5] If lips/fingernails turn blue (cyanosis), administer oxygen and seek medical attention for methemoglobinemia.

-

Skin Contact: Wash with soap and water for 15 minutes . Do NOT use ethanol (enhances absorption).

-

Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

Toxicology & Metabolism (Mechanistic Insight)

-

Methemoglobinemia Risk: Anilines are metabolized by CYP450 (specifically CYP2E1) to N-hydroxylamines. These metabolites oxidize Ferrous (Fe2+) hemoglobin to Ferric (Fe3+) methemoglobin, which cannot carry oxygen.

-

Genotoxicity: The o-methoxy group (anisidine structure) can facilitate the formation of nitrenium ions, which are DNA-reactive. The dimethyl-morpholine ring may sterically hinder some metabolic pathways, potentially reducing toxicity compared to the parent o-anisidine, but this must be verified experimentally.

Storage & Disposal

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended temperature: -20°C . Light sensitive.

-

Incompatibilities: Strong oxidizing agents, acids, acid chlorides.[3]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down the drain (Toxic to aquatic life).[1][2]

References

-

PubChem. (n.d.).[6] Compound Summary: 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline. National Library of Medicine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Substance Information: o-Anisidine (2-methoxyaniline). Retrieved from [Link]

-

National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: o-Anisidine. U.S. Department of Health and Human Services. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline (Target Compound). This aniline derivative is a critical "privileged scaffold" in medicinal chemistry, particularly in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) and ALK inhibitors. The presence of the gem-dimethyl group on the morpholine ring improves metabolic stability and lipophilicity compared to the unsubstituted morpholine analogs.

The synthesis utilizes a two-step sequence: a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic hydrogenation. This guide addresses specific challenges related to the steric bulk of the 2,2-dimethylmorpholine and the purification of the electron-rich aniline product.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the high nucleophilicity of the secondary amine (morpholine derivative) and the activation of the 4-position of the benzene ring by the para-nitro group.

-

Step 1 (C-N Bond Formation): Displacement of a fluoride leaving group on 4-fluoro-2-methoxynitrobenzene by 2,2-dimethylmorpholine . The fluorine atom is activated for SNAr by the strong electron-withdrawing nitro group at the para position. The ortho-methoxy group provides some deactivation via resonance but is tolerated under thermal conditions.

-

Step 2 (Nitro Reduction): Chemoselective reduction of the nitro group to the aniline using Palladium on Carbon (Pd/C) and hydrogen gas. This method avoids the generation of iron or tin waste associated with dissolving metal reductions.

Chemical Reaction Scheme

Step 1: 4-Fluoro-2-methoxynitrobenzene + 2,2-Dimethylmorpholine

Experimental Protocols

Materials & Reagents Table

| Reagent / Solvent | CAS No. | Eq.[4][5][6][7] | Role | Purity Grade |

| 4-Fluoro-2-methoxynitrobenzene | 350-24-3 | 1.0 | Electrophile | >98% |

| 2,2-Dimethylmorpholine | 147688-58-2 | 1.2 | Nucleophile | >97% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | Base (HF Scavenger) | Anhydrous, Powder |

| Dimethylformamide (DMF) | 68-12-2 | 5-7 Vol | Solvent | Anhydrous |

| Palladium on Carbon (10% Pd/C) | 7440-05-3 | 10 wt% | Catalyst | 50% wet |

| Methanol (MeOH) | 67-56-1 | 10 Vol | Solvent | HPLC Grade |

Note on 2,2-Dimethylmorpholine: This reagent typically exists as a racemate. If a specific enantiomer is required for chiral drug development, substitute with (R)- or (S)-2,2-dimethylmorpholine. The nitrogen atom at position 4 is not sterically hindered by the C2-methyls, ensuring smooth SNAr reactivity.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of intermediate 4-(2,2-dimethylmorpholin-4-yl)-2-methoxynitrobenzene.

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Connect to a nitrogen line.

-

Charging: Add 4-fluoro-2-methoxynitrobenzene (10.0 g, 58.4 mmol) and anhydrous DMF (60 mL). Stir until dissolved.

-

Base Addition: Add potassium carbonate (16.1 g, 116.8 mmol) in a single portion. The suspension may turn slightly yellow.

-

Amine Addition: Add 2,2-dimethylmorpholine (8.07 g, 70.1 mmol) via syringe.

-

Reaction: Heat the mixture to 90°C . Maintain stirring for 4–6 hours.

-

Process Control: Monitor by HPLC or TLC (30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a bright yellow/orange product spot (Rf ~0.4) should appear.[4]

-

-

Workup:

-

Cool the reaction mass to room temperature (20–25°C).

-

Pour the reaction mixture slowly into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a yellow solid.

-

Stir the slurry for 30 minutes to ensure removal of DMF.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (2 x 50 mL) to remove residual inorganic salts and DMF.

-

Drying: Dry the yellow solid in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 13.5 – 14.5 g (87–93%).

-

Appearance: Bright yellow crystalline solid.

-

Step 2: Catalytic Hydrogenation

Objective: Reduction to 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline.

-

Setup: Use a hydrogenation vessel (Parr shaker bottle or autoclave) suitable for low-pressure operation.

-

Charging: Dissolve the nitro intermediate from Step 1 (10.0 g, 37.5 mmol) in Methanol (100 mL).

-

Safety: Ensure the vessel is purged with Nitrogen before adding catalyst to prevent ignition of methanol vapors.

-

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 50% wet paste).

-

Hydrogenation:

-

Seal the vessel and purge with Nitrogen (3x) followed by Hydrogen (3x).

-

Pressurize to 30–40 psi (2–3 bar) with Hydrogen gas.

-

Shake/stir at room temperature (25°C) for 4–8 hours.

-

Exotherm Warning: The reduction is exothermic. Monitor temperature; do not exceed 40°C to prevent side reactions.

-

-

Process Control: Monitor by LC-MS. The mass shift will be -30 Da (conversion of -NO₂ to -NH₂).

-

Workup:

-

Filter the reaction mixture through a Celite® pad to remove the Pd/C catalyst.

-

Caution: Do not let the catalyst cake dry out completely on the filter (pyrophoric risk). Keep wet with water/methanol.

-

Wash the Celite pad with Methanol (50 mL).

-

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to yield a dark oil or solid.

-

Purification (Optional but Recommended):

-

If the crude purity is <95%, recrystallize from Ethanol/Heptane or pass through a short silica plug (eluting with DCM/MeOH 95:5).

-

Salt Formation:[7] To improve stability, the aniline can be converted to its hydrochloride salt by treating the ethanolic solution with HCl/Dioxane.

-

Analytical Validation

Expected Data for the Target Compound

-

Physical State: Off-white to pale brown solid (oxidizes slightly upon air exposure).

-

MS (ESI+): Calculated Mass: 236.15; Observed [M+H]⁺: 237.2.

-

¹H NMR (400 MHz, DMSO-d₆):

- 6.60 (d, 1H, Ar-H), 6.45 (d, 1H, Ar-H), 6.30 (dd, 1H, Ar-H).

- 4.50 (br s, 2H, NH₂).

- 3.75 (s, 3H, OCH₃).

- 3.60–3.70 (m, 2H, Morpholine O-CH₂).

- 2.80–3.00 (m, 4H, Morpholine N-CH₂).

- 1.20 (s, 6H, gem-dimethyl).

-

Note: The gem-dimethyl signal is a diagnostic singlet integrating to 6H.

Workflow Visualization

The following diagram illustrates the critical path and decision points for this synthesis.

Figure 1: Critical Process Workflow for the synthesis of 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline.

Safety & Handling (E-E-A-T)

-

Nitro Compounds: The starting material and intermediate are nitroaromatics. While stable, they should not be subjected to temperatures >150°C to avoid thermal decomposition.

-

Hydrogenation: Pd/C is pyrophoric when dry. Always keep the catalyst wet with solvent. Perform hydrogenation in a dedicated pressure vessel behind a blast shield.

-

Fluoride Waste: The SNAr reaction generates Potassium Fluoride (KF) as a byproduct. Ensure aqueous waste streams are treated according to local regulations for fluoride content.

References

-

PubChem. (2025).[8] Compound Summary: 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline.[5] National Library of Medicine. [Link]

-

Carl Roth. (2024). Safety Data Sheet: p-Anisidine derivatives. [Link]

-

MDPI. (2018). Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene and related SnAr reactions. Molbank. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-METHOXYANILINE | CAS 104-94-9 [matrix-fine-chemicals.com]

- 5. PubChemLite - 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline (C13H20N2O2) [pubchemlite.lcsb.uni.lu]

- 6. air.unimi.it [air.unimi.it]

- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 8. 2-Methoxy-4-morpholinoaniline | C11H16N2O2 | CID 414960 - PubChem [pubchem.ncbi.nlm.nih.gov]

Optimizing Reductive Amination for Sterically Hindered 2,2-Dimethylmorpholine Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5][6]

2,2-Dimethylmorpholine is a high-value pharmacophore in drug discovery. The gem-dimethyl group at the C2 position serves two critical functions: it blocks metabolic oxidation (CYP450) at the most labile position alpha to the oxygen, and it locks the morpholine ring into a defined chair conformation, reducing entropic penalty upon binding.

However, this structural advantage introduces a synthetic challenge. The gem-dimethyl group creates significant steric bulk proximal to the nitrogen atom. In reductive amination reactions, this hindrance retards the formation of the hemiaminal and the subsequent dehydration to the iminium ion —the obligatory intermediate for reduction.

Standard protocols (e.g., NaBH₃CN/MeOH) often result in stalled conversion or competitive reduction of the carbonyl partner when applied to this scaffold. This guide details three tiered protocols, ranging from standard conditions for reactive aldehydes to Lewis-acid-mediated conditions for ketones and hindered electrophiles.

Strategic Decision Matrix

Before selecting a protocol, analyze the steric and electronic nature of your carbonyl partner.

Figure 1: Decision tree for selecting the optimal reductive amination condition based on electrophile reactivity.

Experimental Protocols

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best for: Aliphatic and aromatic aldehydes with minimal steric hindrance. Mechanism: Direct reduction of the equilibrium iminium species. STAB is mild and tolerates functional groups like esters and nitriles.

Reagents:

-

2,2-Dimethylmorpholine (1.0 equiv)

-

Aldehyde (1.1 – 1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Procedure:

-

Complexation: In a dry vial, dissolve 2,2-dimethylmorpholine (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (3 mL).

-

Acid Activation: Add AcOH (1.0 mmol). Stir at Room Temperature (RT) for 15–30 minutes. Note: This pre-stir allows hemiaminal equilibrium establishment.

-

Reduction: Add STAB (1.5 mmol) in one portion. The reaction may evolve gas slightly; ensure the vessel is vented or under a nitrogen balloon.

-

Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS. The 2,2-dimethylmorpholine peak (m/z ~116) should disappear.

-

Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 20 minutes to break boron-amine complexes. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Ketones, electron-rich benzaldehydes, and sterically crowded substrates. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the iminium ion before the reducing agent is added. This is the Gold Standard for 2,2-dimethylmorpholine.

Reagents:

-

2,2-Dimethylmorpholine (1.0 equiv)

-

Ketone/Aldehyde (1.0 – 1.2 equiv)

-

Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

-

Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv) or Sodium Cyanoborohydride (NaBH₃CN)

-

Solvent: THF (anhydrous) or Neat (if liquid substrates)

Procedure:

-

Lewis Acid Activation: In a flame-dried flask under N₂, combine 2,2-dimethylmorpholine (1.0 mmol) and the ketone (1.1 mmol).

-

Titanium Addition: Add Ti(OiPr)₄ (1.25 mmol) neat.

-

Observation: The solution often becomes viscous or changes color (yellow/orange).

-

-

Iminium Formation: Stir the mixture at RT for 12–18 hours (for ketones) or 4–6 hours (for hindered aldehydes). Do not skip this step; steric bulk requires time to overcome.

-

Dilution: Dilute the viscous mixture with anhydrous EtOH or THF (2 mL).

-

Reduction: Cool to 0°C. Add NaBH₄ (2.0 mmol) portion-wise. (Caution: Exothermic). Allow to warm to RT and stir for 2 hours.

-

Quench (Critical): Add water (1 mL) dropwise. A heavy white precipitate (

) will form. -

Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Rinse the pad thoroughly with EtOAc.

-

Purification: The filtrate requires standard extraction or direct loading onto SCX (Strong Cation Exchange) cartridges for purification.

Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput library generation or extremely unreactive ketones.

Reagents:

-

2,2-Dimethylmorpholine (1.0 equiv)

-

Ketone (1.5 equiv)

-

Ti(OiPr)₄ (2.0 equiv)

-

NaBH₃CN (2.0 equiv)

-

Solvent: DCE/MeOH (2:1 ratio)

Procedure:

-

Combine amine, ketone, and Ti(OiPr)₄ in a microwave vial.

-

Irradiate at 100°C for 15 minutes (High absorption setting).

-

Add NaBH₃CN (Caution: Toxic) and AcOH (2 equiv) dissolved in MeOH.

-

Irradiate at 60°C for 10 minutes .

-

Workup as per Protocol B (Celite filtration).

Mechanistic Insight: The Titanium Effect

The failure of standard conditions with 2,2-dimethylmorpholine is often due to the instability of the sterically crowded hemiaminal intermediate. Titanium(IV) coordinates to the hemiaminal oxygen, facilitating elimination to the iminium ion.

Figure 2: Titanium-mediated facilitation of iminium ion formation, overcoming the gem-dimethyl steric barrier.

Comparative Data & Reagent Selection

| Feature | NaBH(OAc)₃ (STAB) | NaBH₃CN | Ti(OiPr)₄ + NaBH₄ |

| Primary Use | Aldehydes | General Purpose | Ketones / Hindered Amines |

| Acid Tolerance | High (AcOH used) | High (pH 3-5) | Neutral during imine formation |

| Water Sensitivity | Sensitive (decomposes) | Stable | Scavenger (Beneficial) |

| Toxicity | Low | High (HCN risk) | Low |

| 2,2-DM-Morpholine Yield | 40-60% (Ketones) | 50-70% | 85-95% |

Troubleshooting & Quality Control

-

Boron-Amine Complexes:

-

Residual Titanium:

-

Regioselectivity:

-

2,2-dimethylmorpholine is chiral (unless substituted symmetrically). If using enantiopure starting material, the reductive amination conditions described above generally preserve stereochemistry at the C2 position.

-

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][2][6][1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][5][2][1][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][2][1] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][1] [Link]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2][10] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2][10][11] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] [Link]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination.[2][3][10] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. designer-drug.com [designer-drug.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. scilit.com [scilit.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline as a Scaffold in Kinase Inhibitors

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic application of 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline as a "hardened" building block to overcome metabolic liabilities in kinase inhibitor design.[1]

Executive Summary

In the optimization of kinase inhibitors—particularly for EGFR , ALK , and ROS1 targets—the solvent-exposed "tail" region is critical for tuning physicochemical properties (solubility, lipophilicity) and pharmacokinetic (PK) profiles. While the morpholine ring is a privileged solubilizing group, it is frequently a site of high metabolic clearance via cytochrome P450 (CYP)-mediated oxidation.[2]

This guide details the application of 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline (referred to herein as Scaffold-22D ) as a bioisostere of standard morpholino-anilines.[1] The gem-dimethyl modification at the C2 position sterically hinders oxidative metabolism while maintaining the electronic and hydrogen-bonding characteristics necessary for solvent-front interactions.[1]

Scientific Rationale & Mechanism

The "Morpholine Liability"

Standard morpholine rings are susceptible to oxidative metabolism, primarily catalyzed by CYP3A4 and CYP2D6 .[1] The metabolic hotspot is the

The gem-Dimethyl Solution

Scaffold-22D incorporates two methyl groups at the C2 position.[1] This modification serves three distinct functions:

-

Metabolic Blocking: The methyl groups sterically occlude the metabolic hotspot (

-carbon), significantly reducing the rate of CYP-mediated oxidation.[1] -

Conformational Lock: The steric bulk restricts the conformational flexibility of the morpholine ring, potentially reducing the entropic penalty upon binding to the kinase solvent front.[1]

-

Lipophilicity Tuning: The addition of two methyl groups increases

slightly, improving passive permeability without compromising aqueous solubility significantly.[1]

Structural Binding Mode

The 2-methoxyaniline moiety acts as the "connector" to the kinase hinge-binding core (e.g., pyrimidine, quinazoline).

-

Methoxy Group: Often forms an intramolecular hydrogen bond with the aniline NH, planarizing the system for optimal

-stacking within the kinase cleft, or engages in hydrophobic contacts with residues like Leu792 (in EGFR).[1] -

Aniline Nitrogen: Serves as the nucleophile for coupling to the heteroaryl chloride core.[1]

Visualization: Metabolic Blocking & Synthesis

The following diagram illustrates the metabolic rationale and the retrosynthetic disconnection for incorporating this scaffold.

Figure 1: Mechanism of metabolic stabilization via gem-dimethyl substitution and integration into kinase inhibitor scaffolds.

Experimental Protocols

Synthesis of 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline

Objective: To synthesize the scaffold from commercially available precursors. Prerequisites: 2,2-Dimethylmorpholine (CAS: 147688-58-2), 1-Fluoro-2-methoxy-4-nitrobenzene (CAS: 454-16-0).[1]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: Dissolve 1-Fluoro-2-methoxy-4-nitrobenzene (1.0 eq) and 2,2-dimethylmorpholine (1.2 eq) in anhydrous DMSO or DMF (5 mL/mmol).

-

Base: Add K₂CO₃ (2.0 eq) or DIPEA (2.5 eq).

-

Reaction: Heat the mixture to 90°C for 4–6 hours under nitrogen. Monitor by LC-MS for the disappearance of the fluoride starting material.[1]

-

Workup: Cool to RT. Pour into ice-water. Filter the yellow precipitate (4-(2,2-dimethylmorpholin-4-yl)-2-methoxy-1-nitrobenzene).[1] Wash with water and hexanes.[1] Dry under vacuum.[1]

-

Note: If no precipitate forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Step 2: Reduction of Nitro Group to Aniline[1]

-

Catalyst: Suspend the nitro intermediate in MeOH/THF (1:1). Add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Stir under a H₂ balloon (1 atm) at RT for 2–4 hours.

-

Alternative: Use Fe/NH₄Cl in EtOH/H₂O if halogen substituents on the core are sensitive to hydrogenolysis.[1]

-

-

Purification: Filter through a Celite pad. Concentrate the filtrate.

-

Result: The product, 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline , is typically an off-white to pale brown solid.[1] Use immediately for coupling or store at -20°C under argon.[1]

Coupling to Kinase Core (General Protocol)

Objective: Attach the scaffold to a 2,4-dichloropyrimidine or similar core.[1]

-

Reactants: Mix Heteroaryl Chloride (1.0 eq) and Scaffold-22D (1.0 eq) in n-Butanol or IPA .

-

Acid Catalysis: Add TFA (2.0 eq) or p-TsOH (0.1 eq).

-

Conditions: Reflux (100–110°C) for 12 hours.

-

Isolation: Concentrate solvent. Neutralize with sat. NaHCO₃. Extract with DCM/MeOH (9:1).[1] Purify via flash chromatography (DCM/MeOH gradient).

Comparative Data: Morpholine vs. 2,2-Dimethylmorpholine

The following data illustrates the physicochemical and metabolic advantages of the gem-dimethyl modification in a representative EGFR inhibitor series.

| Property | Standard Morpholine Scaffold | Scaffold-22D (2,2-Dimethyl) | Impact |

| Molecular Weight | ~450 Da (Drug dependent) | +28 Da | Negligible change in size.[1] |

| cLogP | 2.5 | 2.9 | Slight increase in lipophilicity; improved permeability.[1] |

| t1/2 (Human Microsomes) | 15 min | 48 min | 3.2x improvement in metabolic stability. |

| Solubility (pH 7.4) | 50 µM | 35 µM | Slight decrease, but remains within acceptable range.[1] |

| hERG Inhibition (IC₅₀) | 12 µM | >30 µM | Reduced basicity of morpholine N often lowers hERG risk.[1] |

Data derived from internal SAR studies on EGFR T790M inhibitors [1][2].[1]

Workflow Visualization

The following diagram outlines the critical path from scaffold synthesis to lead validation.

Figure 2: Experimental workflow for validating Scaffold-22D in a drug discovery campaign.

References

-

BenchChem. (2025).[1][2][3] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

-

Wymann, M. P., et al. (2023).[1] Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.

-

PubChem. (2026).[1] Compound Summary: 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline.[1][4]

-

Boehringer Ingelheim. (2023).[1] Rigid Scaffolds and Macrocyclic Kinase Inhibitors (BI-4020 Context). bioRxiv.[1]

Sources

Applications of dimethylmorpholine-substituted anilines in agrochemistry

Application Note: Strategic Incorporation of Dimethylmorpholine-Substituted Anilines in Agrochemical Discovery

Part 1: Core Directive & Executive Summary

Objective: This guide details the design, synthesis, and biological evaluation of dimethylmorpholine-substituted anilines , a high-value chemical scaffold in modern agrochemistry. While traditional morpholine fungicides (e.g., Fenpropimorph, Tridemorph) rely on alkyl-linked architectures, emerging research highlights the utility of direct N-aryl and aniline-linked congeners to enhance metabolic stability and target specificity.

Scientific Rationale:

The 2,6-dimethylmorpholine moiety is a "privileged structure" known to inhibit fungal sterol biosynthesis (

-

Lipophilicity Modulation: The dimethyl substitution increases LogP compared to unsubstituted morpholines, improving cuticle penetration in crops.

-

Conformational Locking: The cis-2,6-dimethyl isomer adopts a chair conformation that mimics the high-energy transition states of sterol precursors.

-

Metabolic Blockade: Aniline substitution patterns (e.g., F, Cl, CF

) prevent rapid oxidative degradation in planta.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Basis: Dual-Target Sterol Biosynthesis Inhibition

The primary application of this scaffold is fungicidal activity. The dimethylmorpholine ring mimics the carbocationic high-energy intermediate formed during the reduction of sterols in the ergosterol biosynthesis pathway.

-

Target 1:

-Reductase (ERG24). -

Target 2:

-Isomerase (ERG2). -

Consequence: Depletion of ergosterol leads to membrane fluidity loss and accumulation of toxic aberrant sterols (e.g., ignosterol), causing fungal cell death.

Structural Considerations

-

Stereochemistry: The cis-2,6-dimethylmorpholine isomer is thermodynamically more stable and biologically more active than the trans isomer. Synthetic protocols must prioritize cis-selectivity.

-

Linker Chemistry: Direct N-arylation (aniline nitrogen bonded to morpholine) creates a rigid electronic connection, whereas sulfonyl or alkyl linkers (e.g., N-[4-(2,6-dimethylmorpholine-4-sulfonyl)phenyl]) introduce flexibility.

Part 3: Visualization & Formatting

Diagram 1: Mode of Action (Ergosterol Biosynthesis Blockade)

Caption: The dimethylmorpholine scaffold mimics the high-energy carbocationic intermediate, competitively inhibiting

Part 4: Experimental Protocols

Protocol A: Synthesis of N-(4-Substituted-phenyl)-2,6-dimethylmorpholine

Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination.

Reasoning: Traditional nucleophilic substitution (S

Reagents:

-

Aryl halide (e.g., 4-bromoaniline derivative) [1.0 equiv]

-

cis-2,6-Dimethylmorpholine [1.2 equiv]

-

Pd

(dba) -

Ligand: BINAP or Xantphos [2-4 mol%]

-

Base: NaOtBu [1.5 equiv]

-

Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x).

-

Loading: Add Pd

(dba) -

Substrate Addition: Add the Aryl halide and cis-2,6-Dimethylmorpholine via syringe. Add solvent (0.1 M concentration).

-

Reaction: Heat to 80-100°C for 12-18 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

-

Purification: Flash column chromatography. Note: The cis-isomer typically elutes differently than the trans-isomer; verify stereochemistry via

H-NMR (coupling constants of bridgehead protons).

Diagram 2: Synthetic Workflow (Buchwald-Hartwig)

Caption: Optimized Buchwald-Hartwig coupling strategy for synthesizing sterically hindered dimethylmorpholine anilines.

Protocol B: In Vitro Fungicidal Bioassay (Microdilution)

Target Organism:Botrytis cinerea (Grey Mold) or Fusarium graminearum.

Materials:

-

96-well microtiter plates (flat bottom).

-

Potato Dextrose Broth (PDB).

-

Resazurin (Alamar Blue) indicator.

Procedure:

-

Preparation: Prepare a spore suspension of B. cinerea (

spores/mL) in PDB. -

Dosing: Add 100 µL of test compound (serial dilutions from 100 µM to 0.1 µM) to wells. Final DMSO concentration < 1%.

-

Inoculation: Add 100 µL of spore suspension to each well.

-

Controls:

-

Positive Control: Commercial Fenpropimorph.

-

Negative Control: DMSO only + Spores.

-

Sterility Control: Media only.

-

-

Incubation: Incubate at 25°C for 48-72 hours in the dark.

-

Readout: Add 20 µL Resazurin. Incubate 4 hours.

-

Pink = Viable (Growth).

-

Blue = Inhibited (No Growth).

-

-

Data Analysis: Determine IC

using non-linear regression (GraphPad Prism).

Part 5: Data Presentation & Analysis

Table 1: Structure-Activity Relationship (SAR) Trends

| Substitution (Aniline Ring) | LogP (Calc) | Fungicidal Activity (IC | Metabolic Stability |

| Unsubstituted (H) | 2.4 | Moderate | Low (Rapid hydroxylation) |

| 4-Fluoro (-F) | 2.6 | High | Moderate |

| 4-tert-Butyl (-tBu) | 4.1 | Very High | High (Steric block) |

| 3-Trifluoromethyl (-CF | 3.2 | High | Very High |

| 2,6-Dichloro (Steric) | 3.5 | Low | High (Twisted conformation reduces binding) |

Interpretation: A para-lipophilic group (like t-butyl) combined with electron-withdrawing groups (F, CF

References

-

Morpholine Scaffolds in Medicinal Chemistry Title: Morpholine Derivatives in Agrochemical Discovery and Development Source: PubMed / ResearchGate URL:[Link]

-

Synthetic Methodology (Buchwald-Hartwig) Title: A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines (Analogous Morpholine Protocol) Source: NIH / PMC URL:[Link]

-

Fungicidal Mechanism (SBI) Title: Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation Source: ACS Publications / PubMed URL:[Link]

-

Commercial Analog Data (Fenpropimorph) Title: Fenpropimorph | C20H33NO | CID 93365 Source: PubChem URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline

Welcome to the technical support center for the purification of 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this key intermediate in high purity. As an important precursor in complex syntheses, such as that of Gefitinib, the purity of this aniline derivative is paramount.[1][2] This document provides troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline sample?

A1: Impurities can originate from starting materials, side reactions, or degradation.[3] Common impurities may include:

-

Unreacted Starting Materials: Such as 1,2-dimethoxy-4-nitrobenzene or the corresponding aniline and a 2,2-dimethylmorpholine precursor.

-

Reaction Byproducts: These can include isomers or products from incomplete reactions.

-

Oxidation Products: Anilines, particularly when exposed to air and light, can oxidize to form colored impurities like quinones.[3]

-

Residual Solvents: Solvents used in the preceding reaction step may be present.

Q2: My crude product is a dark-colored oil or solid. How can I decolorize it?

A2: Discoloration is a common issue with aniline compounds, often due to oxidation. An effective method for decolorization is treatment with activated charcoal during recrystallization.[4] The crude compound is dissolved in a suitable hot solvent, a small amount of activated charcoal is added, and the mixture is briefly heated. The hot solution is then filtered to remove the charcoal and the adsorbed colored impurities. The resulting filtrate should be significantly lighter in color.

Q3: Which purification technique should I attempt first?

A3: The choice of the initial purification technique depends on the physical state of your crude product and the suspected nature of the impurities.

-

If your product is a solid: Recrystallization is often a good first choice due to its simplicity and cost-effectiveness for removing small amounts of impurities.[5]

-

If your product is an oil or a highly impure solid: Column chromatography is generally more effective for separating complex mixtures.[6]

-

For removing unreacted aniline precursors: An initial acid-base extraction can be a highly effective preliminary purification step.[7]

Q4: I am having difficulty getting my compound to crystallize. What should I do?

A4: Failure to crystallize can be due to several factors, including the solution not being saturated, the presence of impurities that inhibit crystal formation, or "oiling out".[8] To induce crystallization, you can try:

-

Scratching the inner surface of the flask with a glass rod to create nucleation sites.

-

Seeding the solution with a tiny crystal of the pure compound, if available.

-

Cooling the solution in an ice bath to further decrease solubility.[8]

-

Reducing the solvent volume by gentle heating to concentrate the solution.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of your compound. The solution is supersaturated. Impurities are present that lower the melting point.[8] | - Use a solvent with a lower boiling point. - Reheat the solution and add more solvent to reduce saturation. - Consider purifying by column chromatography first to remove impurities. |

| Low Recovery After Recrystallization | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Preheat the filtration apparatus (funnel and flask) before filtering the hot solution. |

| Streaking or Tailing of Bands in Column Chromatography | The compound is interacting too strongly with the acidic silica gel. The sample was overloaded or not dissolved in the appropriate solvent. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing.[5] - Dissolve the sample in a minimal amount of a suitable solvent before loading it onto the column. - Ensure the column is not overloaded with the crude product. |

| Co-elution of Impurities in Column Chromatography | The chosen eluent system does not provide adequate separation. | - Optimize the eluent system by testing different solvent ratios with Thin Layer Chromatography (TLC). - Consider using a less polar or more polar solvent system to improve separation. - A gradient elution, where the polarity of the eluent is gradually increased, may be necessary. |

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.[4]

Step 1: Solvent Screening

-

Place a small amount of your crude product (approx. 50 mg) into several test tubes.

-

Add a small amount (approx. 1 mL) of different solvents to each test tube. Good starting solvents for substituted anilines include ethanol, methanol, isopropanol, or a mixture of an alcohol and water.[8][9]

-

Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

-

Gently heat the test tubes that did not show solubility at room temperature. A good solvent will dissolve the compound when hot.

-

Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good yield of crystals.

Step 2: Recrystallization Procedure (Example with Ethanol/Water)

-

Place your crude 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline in an Erlenmeyer flask.

-

Add the minimum amount of hot ethanol to dissolve the solid completely.

-

Heat the solution to a gentle boil.

-

Slowly add hot water dropwise until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.[8]

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.

-

Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of an ice-cold ethanol/water mixture.

-

Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their polarity.[6] For basic compounds like anilines, adding a small amount of a base to the mobile phase can improve separation.[5]

Step 1: Choosing the Eluent System

-

Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

-

The ideal eluent system will give your desired compound an Rf value of approximately 0.3.[10]

-

To address potential tailing, add a small amount of triethylamine (e.g., 0.1-1%) to your chosen eluent system.[11]

Step 2: Column Chromatography Procedure

-

Prepare the column by packing it with silica gel as a slurry in the initial, least polar eluent.[12]

-

Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Carefully load the sample onto the top of the silica gel.

-

Begin eluting the column with your chosen solvent system, starting with a lower polarity if using a gradient.

-

Collect fractions and monitor their composition by TLC.

-

Combine the fractions that contain your pure product.

-

Remove the solvent using a rotary evaporator to obtain your purified 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline.

Visualizations

Caption: Decision tree for selecting a purification method.

Caption: Troubleshooting logic for recrystallization issues.

References

- BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines.

- BenchChem. (2025).

- University of California, Irvine. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-(2,2-diphenylethyl)morpholine.

- University of California, Santa Cruz. (n.d.).

- ResearchGate. (2014, December 12).

- ResearchGate. (n.d.). 8.

- PubChemLite. (2026). 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline.

- Google Patents. (n.d.).

- University of Victoria. (n.d.).

- MIT OpenCourseWare. (n.d.). 8.

- Eureka | Patsnap. (2011, August 10).

Sources

- 1. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]

- 2. Method for preparing gefitinib and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. veeprho.com [veeprho.com]

- 4. athabascau.ca [athabascau.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. web.uvic.ca [web.uvic.ca]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

Preventing oxidation of methoxyaniline derivatives during storage

Technical Support Center: Methoxyaniline Derivative Stability Subject: Prevention of Auto-oxidation & Storage Protocols Ticket ID: #MA-OX-T442 Responder: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your methoxyaniline derivative (e.g., p-anisidine, m-anisidine, or complex dimethoxyaniline scaffolds) has shifted from a pristine white/pale crystalline solid to a purple, brown, or black tar.

This is not random degradation; it is a predictable cascade driven by the electron-rich nature of the methoxy-aniline system. This guide provides the mechanistic insight to understand why this happens and the self-validating protocols to prevent it.

Module 1: The Mechanism of Degradation

To prevent oxidation, you must understand the enemy. Methoxyanilines are exceptionally prone to oxidation due to the Mesomeric (+M) Effect .

-

Electron Donation: The methoxy group (

) is a strong Electron Donating Group (EDG). It pushes electron density into the aromatic ring. -

Activation: This increased density makes the amine nitrogen lone pair higher in energy and more nucleophilic.

-

Radical Formation: Atmospheric oxygen abstracts a proton/electron, generating a radical cation .

-